N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide
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Overview
Description
N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethyl prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Ethyl Prop-2-enamide Moiety: This step involves the reaction of the pyrazole derivative with an appropriate acrylamide derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: A pyrazole-based compound with antiviral properties.
Encorafenib: A pyrazole derivative used in cancer treatment.
Celecoxib: A pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-2-8(16)13-4-6-15-5-3-7(14-15)9(10,11)12/h2-3,5H,1,4,6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUDFRLMCVUYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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